

Spectroscopic Profile of (4-Bromo-3-methylphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(4-Bromo-3-methylphenyl)methanol**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

(4-Bromo-3-methylphenyl)methanol (C_8H_9BrO , Molar Mass: 201.06 g/mol) is a substituted benzyl alcohol derivative.^[1] Understanding its spectroscopic properties is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide presents a detailed compilation of its spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic data for **(4-Bromo-3-methylphenyl)methanol** has been compiled and organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.39	d	8.2	1H	Ar-H
7.21	s	-	1H	Ar-H
7.08	d	8.2	1H	Ar-H
4.58	s	-	2H	-CH ₂ OH
2.37	s	-	3H	-CH ₃
1.75	s	-	1H	-OH

¹³C NMR (Carbon-13 NMR):

Note: Experimental ¹³C NMR data for **(4-Bromo-3-methylphenyl)methanol** is not readily available in the searched public domain resources. The following are predicted chemical shifts based on computational models and analysis of similar structures.

Chemical Shift (δ) ppm	Assignment
~140	C-Ar (quaternary)
~138	C-Ar (quaternary)
~131	CH-Ar
~129	CH-Ar
~127	CH-Ar
~123	C-Br (quaternary)
~64	-CH ₂ OH
~23	-CH ₃

Infrared (IR) Spectroscopy

Note: A specific experimental IR spectrum for **(4-Bromo-3-methylphenyl)methanol** was not found in the available resources. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3550-3200	Strong, Broad	O-H	Stretching
3100-3000	Medium	C-H (Aromatic)	Stretching
2975-2850	Medium	C-H (Alkyl)	Stretching
1600-1450	Medium-Weak	C=C (Aromatic)	Stretching
1260-1000	Strong	C-O	Stretching
850-550	Medium-Strong	C-Br	Stretching

Mass Spectrometry (MS)

The predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of **(4-Bromo-3-methylphenyl)methanol**.^[2]

Adduct	Predicted m/z
[M+H] ⁺	200.99095
[M+Na] ⁺	222.97289
[M-H] ⁻	198.97639
[M] ⁺	199.98312

Fragmentation Pattern: Upon electron ionization, **(4-Bromo-3-methylphenyl)methanol** is expected to undergo fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **(4-Bromo-3-methylphenyl)methanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
- Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

^1H and ^{13}C NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Chloroform-d (CDCl_3) is a common choice, with the residual solvent peak at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR used as an internal reference.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled experiment.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **(4-Bromo-3-methylphenyl)methanol** sample directly onto the ATR crystal.
- Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

- Dissolve a small amount of **(4-Bromo-3-methylphenyl)methanol** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

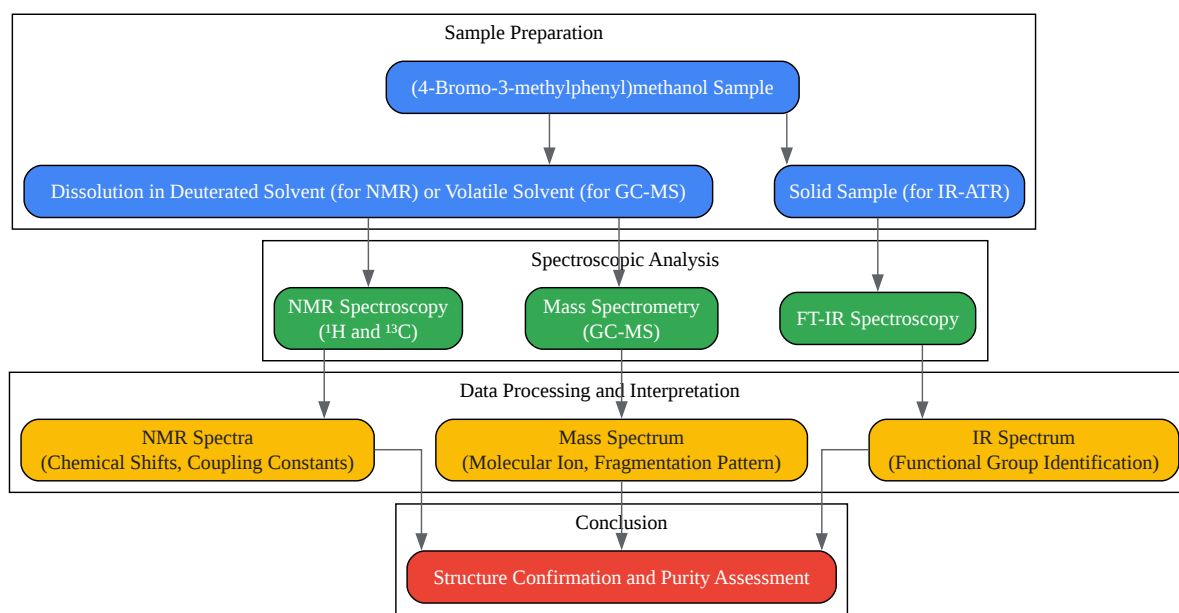
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

GC-MS Parameters:

- GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250-280 $^{\circ}\text{C}$.
- Oven Temperature Program: Start at a low temperature (e.g., 50-70 $^{\circ}\text{C}$), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 $^{\circ}\text{C}$) to ensure elution of the compound.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(4-Bromo-3-methylphenyl)methanol**.



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Caption: Workflow for the spectroscopic analysis of **(4-Bromo-3-methylphenyl)methanol**.

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References

- 1. (4-Bromo-3-methylphenyl)methanol | C₈H₉BrO | CID 10987288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (4-bromo-3-methylphenyl)methanol (C₈H₉BrO) [pubchemlite.lcsb.uni.lu]
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